5-acetyl-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-[2-(4-methoxyphenoxy)ethyl]-2,4(1H,3H)-pyrimidinedione
Description
This pyrimidinedione derivative is a structurally complex molecule featuring a pyrimidinedione core substituted with:
- A 3-chloro-5-(trifluoromethyl)-2-pyridinyl group linked via a methylamino bridge.
- A 4-methoxyphenoxyethyl chain at the 3-position.
- An acetyl group at the 5-position.
The compound’s design integrates halogen (Cl), trifluoromethyl (CF₃), and methoxy (OCH₃) groups, which are known to enhance lipophilicity, metabolic stability, and target-binding affinity in medicinal chemistry .
Properties
IUPAC Name |
5-acetyl-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[2-(4-methoxyphenoxy)ethyl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClF3N4O5/c1-13(31)17-12-30(28(2)19-18(23)10-14(11-27-19)22(24,25)26)21(33)29(20(17)32)8-9-35-16-6-4-15(34-3)5-7-16/h4-7,10-12H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQFEQJZXRVKTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=O)N(C1=O)CCOC2=CC=C(C=C2)OC)N(C)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClF3N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-[2-(4-methoxyphenoxy)ethyl]-2,4(1H,3H)-pyrimidinedione is a pyrimidinedione derivative with potential biological activity. This compound has garnered attention in pharmaceutical research due to its structural features that suggest possible interactions with biological targets. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Structure
- Chemical Formula: C20H15ClF4N4O3
- Molecular Weight: 470.80 g/mol
- CAS Number: 338399-39-6
Physical Properties
| Property | Value |
|---|---|
| Density | 1.511 g/cm³ (predicted) |
| pKa | 8.29 (predicted) |
The biological activity of the compound can be attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors involved in various signaling pathways. The presence of the pyrimidinedione moiety is known to influence cellular functions through:
- Inhibition of Enzymatic Activity: Compounds with a similar structure often exhibit inhibitory effects on kinases and phosphodiesterases, which are crucial in signal transduction.
- Modulation of Receptor Activity: The compound may interact with G protein-coupled receptors (GPCRs), leading to alterations in intracellular signaling cascades.
Therapeutic Potential
Research indicates that derivatives of pyrimidinediones possess a range of biological activities, including:
- Anticancer Activity: Some studies have shown that similar compounds can induce apoptosis in cancer cells by activating specific pathways.
- Anti-inflammatory Effects: The compound's structural features suggest potential anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines.
Anticancer Studies
A study published in Journal of Medicinal Chemistry demonstrated that pyrimidinedione derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways. The specific compound under review showed IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .
Anti-inflammatory Research
Another investigation focused on the anti-inflammatory properties of related compounds, revealing that they could effectively reduce inflammation markers in vitro. The study utilized human macrophage cell lines treated with lipopolysaccharides (LPS) and showed that compounds with similar functional groups significantly decreased TNF-alpha production .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-[2-(4-methoxyphenoxy)ethyl]-2,4(1H,3H)-pyrimidinedione with structurally or functionally related compounds:
Key Findings from Comparative Analysis:
Structural Complexity vs. Bioactivity: The target compound’s pyrimidinedione core and acetyl group differentiate it from simpler pyridine derivatives (). These features may enhance binding to enzymes or receptors but could reduce solubility compared to smaller analogs .
Role of Halogens and Electron-Withdrawing Groups :
- The trifluoromethyl (CF₃) and chloro (Cl) groups in the target compound and its analogs () improve metabolic stability and electronegativity, critical for target engagement.
- In compound 30a (), the absence of CF₃ reduces electronegativity but maintains Cl for halogen bonding.
Synthetic Challenges :
- The target compound’s synthesis likely involves multi-step protocols similar to those in (condensation of cyclohexanediones with substituted anilines) and (use of LiAlH₄ for reduction).
- By contrast, simpler derivatives (e.g., ) are synthesized via one-pot reactions, highlighting the trade-off between structural complexity and synthetic feasibility.
Bioactivity Gaps :
- While the target compound’s analogs () show enzyme inhibition or antimicrobial activity, direct data for the acetylated pyrimidinedione derivative remain speculative. Further studies are needed to evaluate its pharmacokinetics and selectivity.
Q & A
Q. Example Computational Workflow :
Generate 3D conformers using software like Gaussian or Schrödinger.
Dock ligands into protein active sites (e.g., PDB ID: F9K) to predict inhibition .
Validate predictions with in vitro assays (e.g., IC measurements) .
Advanced: How should researchers resolve contradictions in reported reaction yields for similar pyrimidinediones?
Methodological Answer:
- Systematic DoE (Design of Experiments) : Vary parameters (catalyst loading, temperature) to identify critical factors. For instance, yields for pyridinyl derivatives dropped from 85% to 21% when switching from 2-Cl to pyridin-4-yl groups due to steric effects .
- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., unreacted boronic acids) that reduce yields .
- Replicate Conditions : Compare results across labs using identical reagents (e.g., LiAlH4 purity >98%) to isolate procedural variables .
Q. Case Study :
- Conflict : Yields for 5-chloro-pyridinyl derivatives varied between 50% () and 72% ().
- Resolution : Higher yields (72%) were achieved using anhydrous solvents and inert atmospheres, emphasizing moisture sensitivity .
Basic: What purification strategies are effective for removing byproducts in the final synthesis step?
Methodological Answer:
- Liquid-Liquid Extraction : Separate polar byproducts (e.g., unreacted amines) using ethyl acetate/water phases .
- Flash Chromatography : Use silica gel with gradient elution (e.g., 0–100% acetone in hexane) to resolve acetylated impurities .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/dichloromethane) to enhance crystal purity, particularly for methoxyphenoxy groups .
Advanced: How can researchers evaluate the environmental impact of synthetic protocols for this compound?
Methodological Answer:
- Green Chemistry Metrics : Calculate E-factors (waste per product mass) and atom economy for steps involving halogenated reagents .
- Solvent Substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity .
- Flow Chemistry : Implement continuous-flow systems to minimize waste and energy use, as demonstrated in diphenyldiazomethane syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
